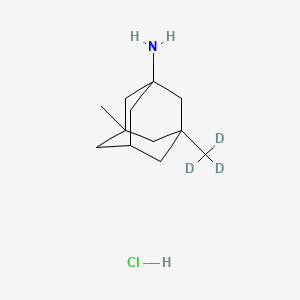

Memantine-d3 Hydrochloride

Vue d'ensemble

Description

Memantine-d3 Hydrochloride is a deuterated form of Memantine Hydrochloride, a medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neural communication, memory, and learning. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Memantine due to its enhanced stability and reduced metabolic rate .

Mécanisme D'action

Target of Action

Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .

Mode of Action

This compound is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .

Biochemical Pathways

This compound affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . This compound’s action on NMDARs can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is a small molecule , which generally suggests good absorption and distribution characteristics

Result of Action

This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .

Analyse Biochimique

Biochemical Properties

Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, this compound can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .

Cellular Effects

This compound has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .

Molecular Mechanism

This compound works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . This compound’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .

Transport and Distribution

It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .

Subcellular Localization

It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Memantine-d3 Hydrochloride typically involves the following steps:

Starting Material: The process begins with 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane.

Reaction Steps: The synthesis involves three to four reaction steps, including halogenation, amination, and deuteration.

Final Product: The final product, this compound, is obtained with an overall yield ranging from 39% to 63%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the starting materials.

Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification of the final product using techniques such as crystallization and chromatography

Analyse Des Réactions Chimiques

Types of Reactions

Memantine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Memantine can be oxidized to form 6-hydroxy memantine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Memantine can undergo substitution reactions, particularly involving its amine group

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions

Major Products

Oxidation: 6-Hydroxy memantine.

Reduction: Reduced forms of memantine, though less common.

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Memantine-d3 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Memantine under different conditions.

Biology: Employed in biological studies to understand the interaction of Memantine with biological molecules and its metabolic pathways.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Memantine in treating neurological disorders.

Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic effects of Memantine

Comparaison Avec Des Composés Similaires

Similar Compounds

Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

Rimantadine: Similar to Amantadine, used primarily as an antiviral.

Tromantadine: An antiviral agent with a similar structure.

Adapalene: Used in the treatment of acne vulgaris.

Saxagliptin and Vildagliptin: Antidiabetic agents .

Uniqueness

Memantine-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic rate compared to non-deuterated Memantine. This makes it particularly valuable in scientific research for studying the pharmacokinetics and pharmacodynamics of Memantine .

Activité Biologique

Memantine-d3 hydrochloride is a deuterium-labeled derivative of memantine, a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has gained attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

| Property | Details |

|---|---|

| Chemical Name | 3-Methyl-5-(2H3)methyl-1-adamantanamine hydrochloride |

| CAS Number | 1329802-06-3 |

| Molecular Formula | C₁₂H₁₉D₃ClN |

| Molecular Weight | 218.78 g/mol |

This compound is structurally similar to memantine but incorporates deuterium atoms, which may influence its pharmacokinetic and metabolic profiles.

Memantine acts primarily as an antagonist at the NMDA receptor, which plays a crucial role in glutamatergic neurotransmission. The binding of memantine to the NMDA receptor is voltage-dependent, allowing it to block excessive activation that can lead to excitotoxicity—a process implicated in neurodegenerative conditions. The IC50 value for this compound has been reported between 0.5 - 1.5 μM in vitro, indicating its potency in inhibiting NMDA receptor activity .

Neuroprotective Properties

- Neuroprotection Against Excitotoxicity : Memantine has been shown to prevent neuronal death induced by excitotoxic mechanisms, which is particularly relevant in the context of Alzheimer's disease .

- Reduction of Amyloid Plaques : In animal models of AD, memantine treatment resulted in improved spatial learning and a decrease in the deposition of amyloid-beta (Aβ) plaques, a hallmark of AD pathology .

- BDNF Modulation : Memantine increases brain-derived neurotrophic factor (BDNF) levels, which is critical for neuronal survival and plasticity .

Pharmacodynamics

The pharmacodynamic profile of memantine includes:

- Uncompetitive Antagonism : Memantine's uncompetitive nature allows it to exert more potent effects in conditions where NMDA receptors are highly activated.

- Voltage-Dependent Activity : The blockade of NMDA receptors by memantine is removed upon membrane depolarization, allowing for physiological function preservation during normal activity .

Efficacy in Alzheimer's Disease

A multicenter, double-blind randomized controlled trial involving 229 patients with moderate to severe Alzheimer's disease demonstrated significant improvements in cognitive function when treated with memantine compared to placebo controls. The primary outcome was measured using the Alzheimer Disease Assessment Scale-cognition (ADAS-Cog), with secondary outcomes including Mini-Mental State Examination (MMSE) scores .

Safety Profile

Memantine has a favorable safety profile with minimal side effects reported in clinical trials. Commonly observed adverse effects include dizziness and headache; however, these are generally mild and transient .

Propriétés

IUPAC Name |

3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.